molecular formula C22H24N6O2S B3009345 N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-28-2

N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B3009345
M. Wt: 436.53
InChI Key: ITUCPYBLJMQIOT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that likely belongs to a class of tetrazole derivatives. Tetrazoles are a group of synthetic organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. They are known for their various biological activities and are often used in pharmaceuticals as bioisosteres for carboxylic acid groups. The specific compound appears to be a complex molecule with potential pharmacological properties, given its structural similarity to other tetrazole compounds discussed in the provided papers.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, they do provide insight into the synthesis of related tetrazole compounds. For example, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by hydrolysis . Similarly, the synthesis of antiallergic tetrazole derivatives was achieved through a series of chemical reactions that established a structure-activity relationship . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the cyclopentyl and phenylthio groups.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is critical in determining their biological activity. The papers suggest that the position and type of substituents on the tetrazole ring can significantly affect the compound's pharmacological properties . For instance, the presence of a phenylthio group could imply potential allosteric activity or antimicrobial properties, as seen with similar compounds . The cyclopentyl group may also influence the compound's lipophilicity and, consequently, its bioavailability.

Chemical Reactions Analysis

Tetrazole compounds are known to participate in various chemical reactions due to their reactive nature. The papers do not provide specific reactions for N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, but they do mention that tetrazole derivatives can be metabolized in vivo to yield active metabolites . This suggests that the compound could undergo biotransformation, leading to different pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic profile. The antiallergic activity of tetrazole compounds was found to be influenced by their physicochemical properties, and these properties were used to guide the development of potent derivatives . Although the exact properties of N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide are not discussed, it can be inferred that its structure would confer unique characteristics that could be explored for specific therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tetrazole derivatives, including those related to N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, has been extensively studied for their potential antitumor properties. For instance, Stevens et al. (1984) reported on the antitumor properties of imidazotetrazines, emphasizing the significance of such compounds in developing broad-spectrum antitumor agents. These compounds are synthesized through interactions involving isocyanates, showcasing a novel synthetic pathway that could be applicable to similar tetrazole derivatives (Stevens et al., 1984).

Antitumor Activity

The search for effective antitumor agents has led to the exploration of tetrazole derivatives. Wang et al. (1997) described a new route to the antitumor drug temozolomide, highlighting the potential of tetrazole derivatives in cancer therapy. This research underscores the versatility of these compounds in synthesizing drugs with significant antitumor activity (Wang et al., 1997).

Cytotoxicity and Anticancer Properties

The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the compound , has been evaluated against cancer cells, indicating their potential as cancer treatments. Hassan et al. (2014) synthesized and tested these compounds, demonstrating their efficacy against Ehrlich Ascites Carcinoma cells, a finding that could be relevant to the development of similar tetrazole-based anticancer agents (Hassan et al., 2014).

properties

IUPAC Name

N-cyclopentyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c29-20(14-15-31-19-8-2-1-3-9-19)23-17-10-12-18(13-11-17)28-26-21(25-27-28)22(30)24-16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUCPYBLJMQIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

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